WAY-181187 WAY-181187 WAY-181187 is a potent and selective 5-HT6 receptor agonist. WAY-181187 possesses high affinity binding (2.2 and 4.8 nM, respectively) at the human 5-HT6 receptor and profile as full receptor agonists (WAY-181187: EC50=6.6 nM, Emax=93%). In the rat frontal cortex, acute administration of WAY-181187 (3-30 mg/kg, subcutaneous (s.c.)) significantly increased extracellular GABA concentrations without altering the levels of glutamate or norepinephrine.
Brand Name: Vulcanchem
CAS No.: 554403-49-5
VCID: VC0547102
InChI: InChI=1S/C15H13ClN4O2S2/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20/h1-4,7-9H,5-6,17H2
SMILES: C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN
Molecular Formula: C15H13ClN4O2S2
Molecular Weight: 380.9 g/mol

WAY-181187

CAS No.: 554403-49-5

Inhibitors

VCID: VC0547102

Molecular Formula: C15H13ClN4O2S2

Molecular Weight: 380.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

WAY-181187 - 554403-49-5

CAS No. 554403-49-5
Product Name WAY-181187
Molecular Formula C15H13ClN4O2S2
Molecular Weight 380.9 g/mol
IUPAC Name 2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine
Standard InChI InChI=1S/C15H13ClN4O2S2/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20/h1-4,7-9H,5-6,17H2
Standard InChIKey RYBOXBBYCVOYNO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN
Canonical SMILES C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN
Appearance Solid powder
Description WAY-181187 is a potent and selective 5-HT6 receptor agonist. WAY-181187 possesses high affinity binding (2.2 and 4.8 nM, respectively) at the human 5-HT6 receptor and profile as full receptor agonists (WAY-181187: EC50=6.6 nM, Emax=93%). In the rat frontal cortex, acute administration of WAY-181187 (3-30 mg/kg, subcutaneous (s.c.)) significantly increased extracellular GABA concentrations without altering the levels of glutamate or norepinephrine.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms N(1)-(6-chloroimidazo(2,1-b)(1,3)thiazole-5-sulfonyl)tryptamine
NCITS-tryptamine
WAY 181187
WAY-181187
WAY181187
Reference 1: Brouard JT, Schweimer JV, Houlton R, Burnham KE, Quérée P, Sharp T. Pharmacological Evidence for 5-HT6 Receptor Modulation of 5-HT Neuron Firing in Vivo. ACS Chem Neurosci. 2015 Jul 15;6(7):1241-7. doi: 10.1021/acschemneuro.5b00061. Epub 2015 Apr 10. PubMed PMID: 25837696.
2: Borsini F, Bordi F, Poggi A, Di Matteo V. Effects of ST1936, a selective serotonin-6 agonist, on electrical activity of putative mesencephalic dopaminergic neurons in the rat brain. J Psychopharmacol. 2015 Jul;29(7):802-11. doi: 10.1177/0269881115573804. Epub 2015 Mar 3. PubMed PMID: 25735994.
3: Tassone A, Madeo G, Schirinzi T, Vita D, Puglisi F, Ponterio G, Borsini F, Pisani A, Bonsi P. Activation of 5-HT6 receptors inhibits corticostriatal glutamatergic transmission. Neuropharmacology. 2011 Sep;61(4):632-7. doi: 10.1016/j.neuropharm.2011.05.004. Epub 2011 May 19. PubMed PMID: 21619890.
4: Riccioni T, Bordi F, Minetti P, Spadoni G, Yun HM, Im BH, Tarzia G, Rhim H, Borsini F. ST1936 stimulates cAMP, Ca2+, ERK1/2 and Fyn kinase through a full activation of cloned human 5-HT6 receptors. Eur J Pharmacol. 2011 Jul 1;661(1-3):8-14. doi: 10.1016/j.ejphar.2011.04.028. Epub 2011 Apr 28. PubMed PMID: 21549693.
5: Rogóż Z, Gołembiowska K. Effect of metyrapone on the fluoxetine-induced change in extracellular dopamine, serotonin and their metabolites in the rat frontal cortex. Pharmacol Rep. 2010 Nov-Dec;62(6):1015-22. PubMed PMID: 21273658.
6: Fijał K, Pachuta A, McCreary AC, Wydra K, Nowak E, Papp M, Bieńkowski P, Kotlińska J, Filip M. Effects of serotonin (5-HT)6 receptor ligands on responding for cocaine reward and seeking in rats. Pharmacol Rep. 2010 Nov-Dec;62(6):1005-14. PubMed PMID: 21273657.
7: Carr GV, Schechter LE, Lucki I. Antidepressant and anxiolytic effects of selective 5-HT6 receptor agonists in rats. Psychopharmacology (Berl). 2011 Feb;213(2-3):499-507. doi: 10.1007/s00213-010-1798-7. Epub 2010 Mar 9. PubMed PMID: 20217056; PubMed Central PMCID: PMC2910165.
8: Burnham KE, Baxter MG, Bainton JR, Southam E, Dawson LA, Bannerman DM, Sharp T. Activation of 5-HT(6) receptors facilitates attentional set shifting. Psychopharmacology (Berl). 2010 Jan;208(1):13-21. doi: 10.1007/s00213-009-1701-6. Epub 2009 Nov 10. PubMed PMID: 19902184.
9: West PJ, Marcy VR, Marino MJ, Schaffhauser H. Activation of the 5-HT(6) receptor attenuates long-term potentiation and facilitates GABAergic neurotransmission in rat hippocampus. Neuroscience. 2009 Dec 1;164(2):692-701. doi: 10.1016/j.neuroscience.2009.07.061. Epub 2009 Aug 4. PubMed PMID: 19660530.
10: Cole DC, Stock JR, Lennox WJ, Bernotas RC, Ellingboe JW, Boikess S, Coupet J, Smith DL, Leung L, Zhang GM, Feng X, Kelly MF, Galante R, Huang P, Dawson LA, Marquis K, Rosenzweig-Lipson S, Beyer CE, Schechter LE. Discovery of N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine as a potent, selective, and orally active 5-HT(6) receptor agonist. J Med Chem. 2007 Nov 15;50(23):5535-8. Epub 2007 Oct 19. PubMed PMID: 17948978.
11: Loiseau F, Dekeyne A, Millan MJ. Pro-cognitive effects of 5-HT6 receptor antagonists in the social recognition procedure in rats: implication of the frontal cortex. Psychopharmacology (Berl). 2008 Jan;196(1):93-104. Epub 2007 Oct 6. PubMed PMID: 17922111.
12: Schechter LE, Lin Q, Smith DL, Zhang G, Shan Q, Platt B, Brandt MR, Dawson LA, Cole D, Bernotas R, Robichaud A, Rosenzweig-Lipson S, Beyer CE. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466. Neuropsychopharmacology. 2008 May;33(6):1323-35. Epub 2007 Jul 11. PubMed PMID: 17625499.
PubChem Compound 10150497
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator